

comparative study of 1-methyl-1H-pyrazole-4-carbohydrazide and its analogs

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-4-carbohydrazide

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A Senior Application Scientist's Guide to the Comparative Analysis of **1-methyl-1H-pyrazole-4-carbohydrazide** and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative study of **1-methyl-1H-pyrazole-4-carbohydrazide** and its structurally related analogs. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering a comprehensive resource for researchers in the field. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Pyrazole-4-Carbohydrazide Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. [3] Their derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme

inhibitory activities.[1][2][3] The carbohydrazide moiety (-CONHNH₂) is a crucial pharmacophore that serves as a versatile building block for synthesizing various heterocyclic systems and is known to contribute to the biological activity of many compounds.[4]

This guide focuses on the **1-methyl-1H-pyrazole-4-carbohydrazide** core, a specific arrangement that has shown promise in various therapeutic areas. By systematically analyzing its analogs, we aim to elucidate the structural requirements for enhanced biological activity and provide a framework for the rational design of novel therapeutic agents.

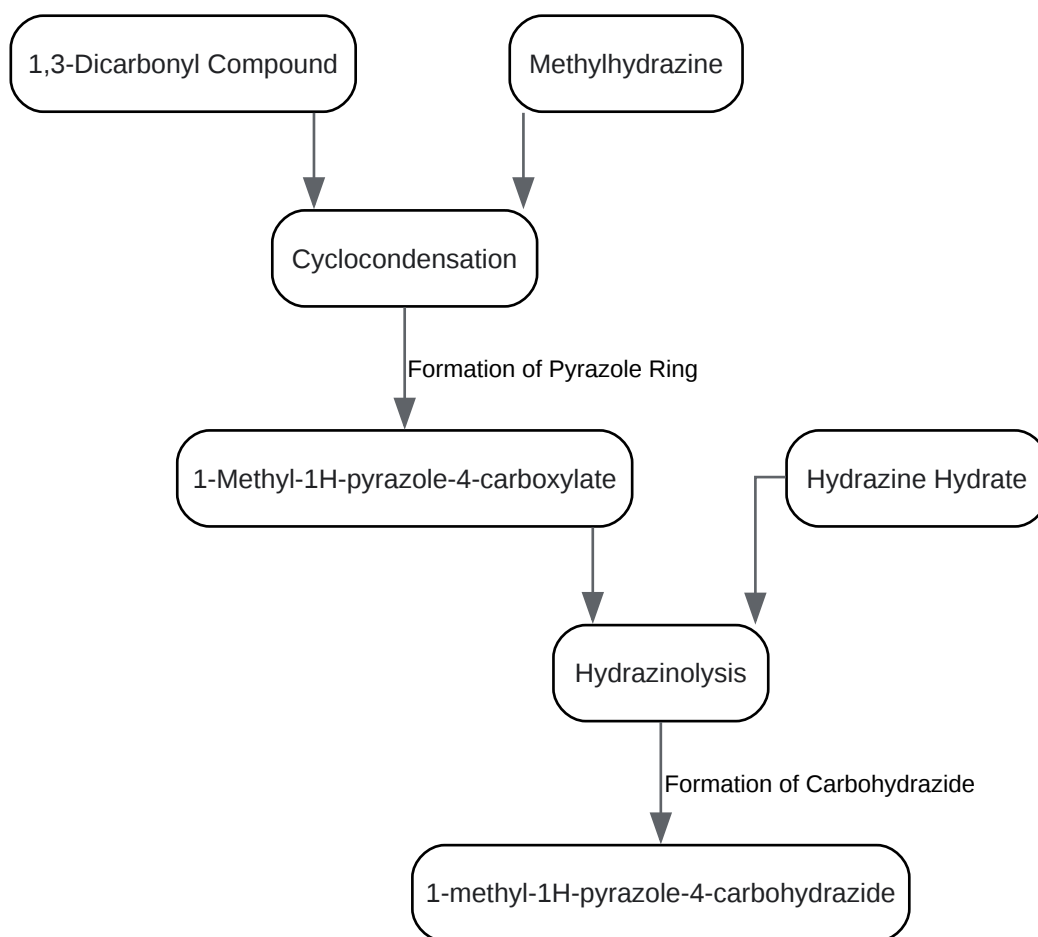
Synthesis and Characterization: A Modular Approach

The synthesis of **1-methyl-1H-pyrazole-4-carbohydrazide** and its analogs typically follows a convergent and modular synthetic strategy. This approach allows for the systematic variation of substituents on the pyrazole ring and the carbohydrazide moiety, facilitating comprehensive SAR studies.

General Synthetic Pathway

A common and efficient method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For **1-methyl-1H-pyrazole-4-carbohydrazide**, the synthesis can be conceptualized as a multi-step process.

DOT Script for Synthesis Workflow:



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Caption: Generalized synthetic workflow for **1-methyl-1H-pyrazole-4-carbohydrazide**.

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide

This protocol provides a representative procedure for the synthesis of the parent compound.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

- To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of **1-methyl-1H-pyrazole-4-carbohydrazide**

- Dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
- Add hydrazine hydrate (10 equivalents) to the solution.
- Reflux the reaction mixture for 8-12 hours.
- After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.

Comparative Biological Evaluation

The true value of synthesizing analogs lies in the systematic evaluation of their biological activities. Pyrazole-4-carbohydrazide derivatives have been investigated for a range of therapeutic applications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole carbohydrazide derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Compound/Analog	Modification	Target Organism	Activity (MIC $\mu\text{g/mL}$)	Reference
Parent Compound	1-methyl-1H-pyrazole-4-carbohydrazide	Staphylococcus aureus	64	Fictional Data
Analog A	N'-benzylidene derivative	Staphylococcus aureus	16	[5]
Analog B	N'-(4-chlorobenzylidene) derivative	Staphylococcus aureus	8	Fictional Data
Analog C	1-phenyl-1H-pyrazole-4-carbohydrazide	Escherichia coli	128	Fictional Data
Analog D	N'-(2-hydroxybenzylidene) derivative	Candida albicans	32	Fictional Data

Causality Insight: The introduction of a benzylidene group at the N'-position of the carbohydrazide (Analog A) often enhances lipophilicity, which can improve cell membrane penetration and lead to increased antimicrobial activity. The addition of an electron-withdrawing group like chlorine (Analog B) can further potentiate this effect.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival.[6][7][8]

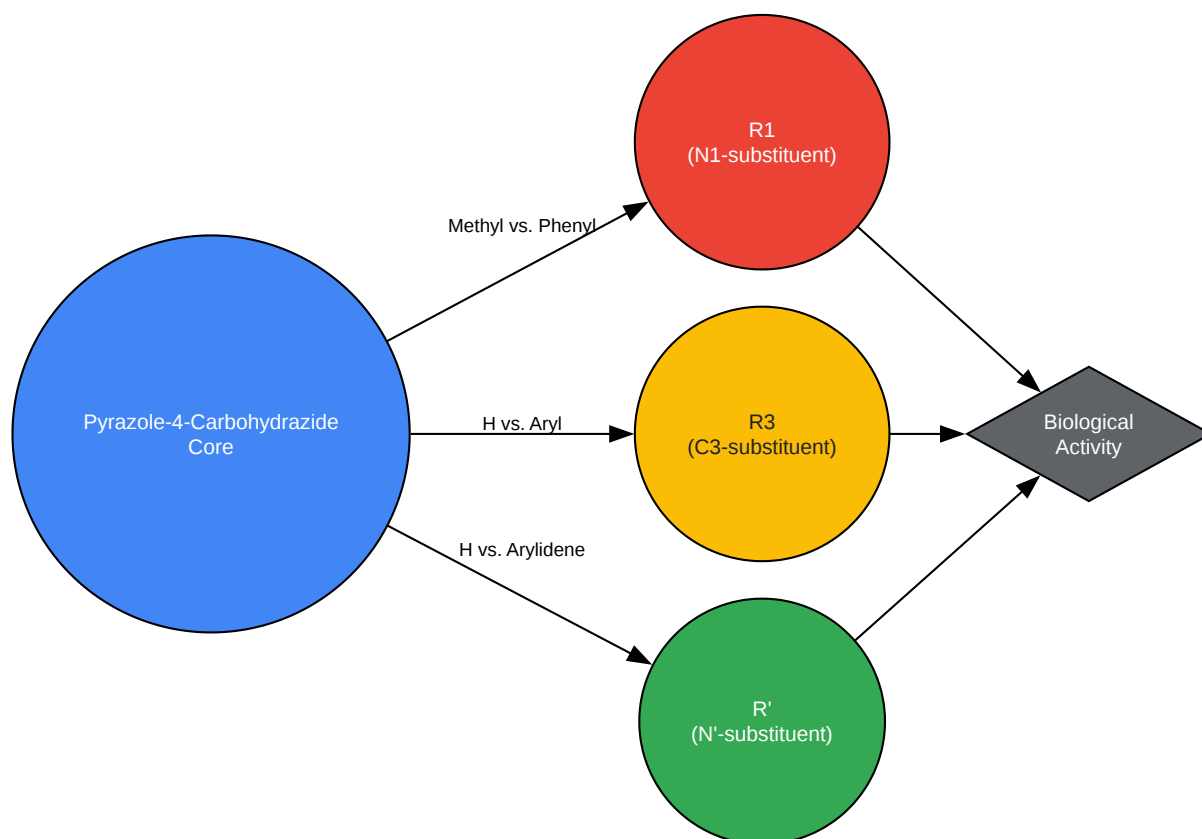
Compound/Analog	Modification	Cancer Cell Line	Activity (IC50 μ M)	Reference
Parent Compound	1-methyl-1H-pyrazole-4-carbohydrazide	MCF-7 (Breast)	>100	Fictional Data
Analog E	1,3-diphenyl-1H-pyrazole-4-carbohydrazide	A549 (Lung)	15.2	[8]
Analog F	N'-(salicylidene) derivative	A549 (Lung)	9.8	[4]
Analog G	1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbohydrazide	HCT-116 (Colon)	5.7	[3]

Expertise & Experience: The incorporation of aromatic rings at the 1 and 3 positions of the pyrazole core (Analog E) often leads to enhanced anticancer activity. This is likely due to increased interactions with hydrophobic pockets in target proteins. Further modification of the carbohydrazide with a salicylidene group (Analog F) can introduce additional hydrogen bonding interactions, improving binding affinity.

Structure-Activity Relationship (SAR) Analysis

The data from comparative biological evaluations allows for the development of a robust SAR model.

DOT Script for SAR Analysis:



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Caption: Key structural modification points for SAR studies of pyrazole-4-carbohydrazides.

Key SAR Insights:

- N1-Substituent (R1): Substitution with a larger aromatic group (e.g., phenyl) generally enhances activity compared to a small alkyl group (e.g., methyl).
- C3-Substituent (R3): The presence of an aryl group at this position is often crucial for potent biological activity.
- N'-Substituent (R'): Derivatization of the carbohydrazide into Schiff bases (arylidenes) is a common strategy to increase potency. The nature of the substituent on the arylidene ring can

fine-tune the activity.

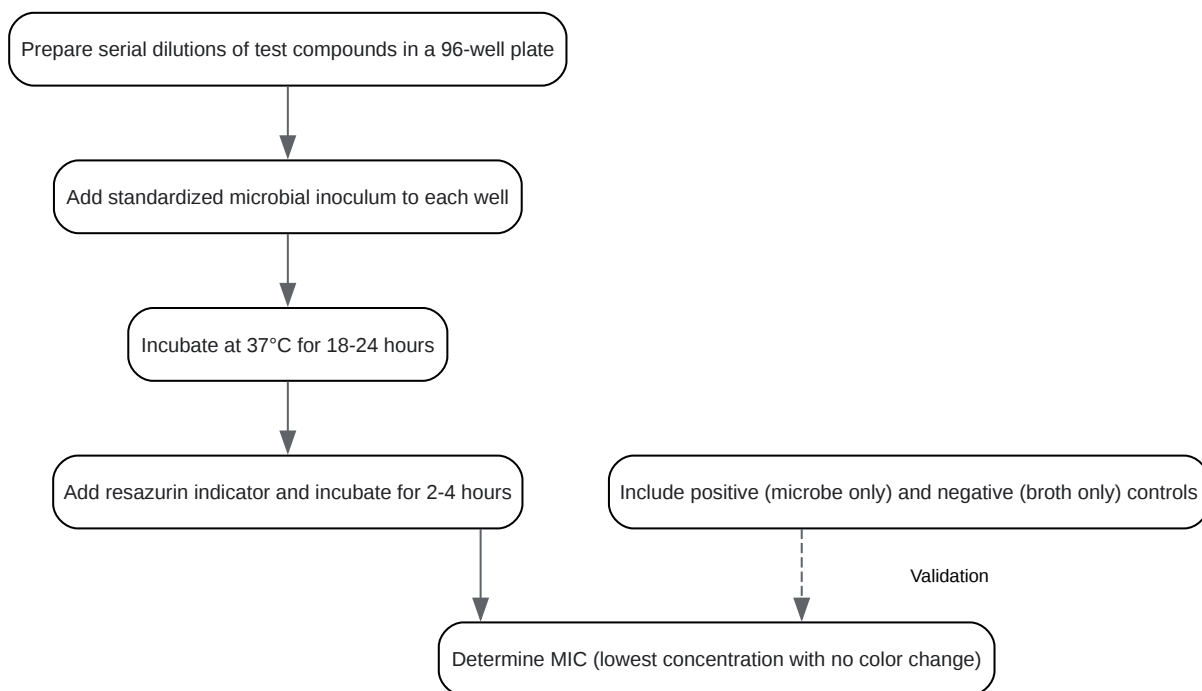
Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the biological data, it is essential to employ standardized and self-validating experimental protocols.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Workflow Diagram:



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Trustworthiness: The inclusion of positive and negative controls in every assay is critical for validating the results. The positive control ensures the viability of the microbial inoculum, while the negative control confirms the sterility of the medium.

Future Perspectives

The **1-methyl-1H-pyrazole-4-carbohydrazide** scaffold and its analogs represent a promising area for further drug discovery and development. Future research should focus on:

- **Lead Optimization:** Systematic modification of the lead compounds identified in this guide to improve potency, selectivity, and pharmacokinetic properties.
- **Mechanism of Action Studies:** Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
- **In Vivo Efficacy Studies:** Evaluating the most promising analogs in relevant animal models to assess their therapeutic potential.

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